molecular formula C26H29N7O2S3 B2712371 4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 393841-33-3

4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2712371
CAS No.: 393841-33-3
M. Wt: 567.75
InChI Key: NRZJCJCFPBAXMI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features a combination of several functional groups, including thiadiazole, triazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiadiazole and triazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and triazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines .

Scientific Research Applications

4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide

Uniqueness

What sets 4-tert-butyl-N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2S3/c1-5-36-25-32-30-23(38-25)28-21(34)16-37-24-31-29-20(33(24)19-9-7-6-8-10-19)15-27-22(35)17-11-13-18(14-12-17)26(2,3)4/h6-14H,5,15-16H2,1-4H3,(H,27,35)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZJCJCFPBAXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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